molecular formula C7H9NO3 B3423686 Ammonium salicylate CAS No. 31295-34-8

Ammonium salicylate

Cat. No.: B3423686
CAS No.: 31295-34-8
M. Wt: 155.15 g/mol
InChI Key: BOFZOTMTKBQRAB-UHFFFAOYSA-N
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Description

Ammonium salicylate (CAS 528-94-9) is the ammonium salt of salicylic acid, with the chemical formula C₇H₆O₃·H₃N. It crystallizes in a monoclinic system (a = 6.0768 Å, b = 20.089 Å, c = 6.3353 Å, β = 102.768°) and forms a two-dimensional hydrogen-bonded network between ammonium cations and salicylate anions. This structure stabilizes the compound through alternating eight- and twelve-membered rings, with phenyl groups stacked along the a-axis . Its hydrogen-bonding interactions involve carboxylate groups and hydroxyl oxygens, contributing to its stability in solid-state applications .

This compound is used in analytical chemistry for ammonium detection via the salicylate method, which offers high accuracy and precision compared to alternatives like the Nessler or Berthelot methods . It also finds niche applications in pharmaceuticals, though its toxicity limits its use compared to safer analogs like ammonium benzoate .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;2-carboxyphenolate
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InChI

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3
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InChI Key

BOFZOTMTKBQRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID30883424
Record name Benzoic acid, 2-hydroxy-, ammonium salt (1:1)
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Molecular Weight

155.15 g/mol
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Physical Description

Colorless or white, odorless solid; discolors on light exposure; [Merck Index]
Record name Ammonium salicylate
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CAS No.

528-94-9, 31295-34-8
Record name Ammonium salicylate
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Record name Ammonium salicylate [NF]
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium salicylate can be synthesized through the neutralization of salicylic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, where salicylic acid is dissolved in water, and ammonium hydroxide is added dropwise until the pH reaches neutrality. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by reacting salicylic acid with ammonia gas under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through recrystallization .

Chemical Reactions Analysis

Aqueous Dissociation and Ionic Behavior

Ammonium salicylate dissociates in water into NH₄⁺ and salicylate ions (C₇H₅O₃⁻):

C7H9NO3NH4++C7H5O3\text{C}_7\text{H}_9\text{NO}_3 \rightarrow \text{NH}_4^+ + \text{C}_7\text{H}_5\text{O}_3^-

This dissociation underpins its solubility profile:

PropertyValueSource
Water solubility1 g/mL
Ethanol solubilitySoluble
pH in solution~5.5 (weakly acidic)

Thermal Decomposition

Heating above 200°C induces decomposition:

C7H9NO3ΔC7H6O3(salicylic acid)+NH3\text{C}_7\text{H}_9\text{NO}_3 \xrightarrow{\Delta} \text{C}_7\text{H}_6\text{O}_3 \, (\text{salicylic acid}) + \text{NH}_3 \uparrow

Key thermal properties:

ParameterValueSource
Boiling point278.94°C (estimated)
Sublimation336.3°C
Decomposition productsNH₃, CO₂, phenolic compounds

Reactivity in the Berthelot Reaction

This compound participates in ammonia quantification via the salicylate method , a modified Berthelot reaction :

Step 1: Monochloramine Formation

NH4++OClNH2Cl+H2O\text{NH}_4^+ + \text{OCl}^- \rightarrow \text{NH}_2\text{Cl} + \text{H}_2\text{O}

Step 3: Oxidative Coupling to Indophenol Dye

Catalyzed by sodium nitroprusside :

C7H6O3N+C7H5O3Na2Fe(CN)5NOOClC14H10O6N(indophenol dye)+H2O\text{C}_7\text{H}_6\text{O}_3\text{N}^- + \text{C}_7\text{H}_5\text{O}_3^- \xrightarrow[\text{Na}_2\text{Fe(CN)}_5\text{NO}]{\text{OCl}^-} \text{C}_{14}\text{H}_{10}\text{O}_6\text{N}^- \, (\text{indophenol dye}) + \text{H}_2\text{O}

Kinetic Parameters

FactorOptimal ConditionSource
Reaction time15–30 min (equilibrium)
Temperature23–27°C
pH range12.0–12.5
λₐ (absorbance)652 nm (indophenol peak)

Photochemical Degradation

Exposure to UV light accelerates decomposition, forming salicylic acid and ammonia :

C7H9NO3hνC7H6O3+NH3\text{C}_7\text{H}_9\text{NO}_3 \xrightarrow{h\nu} \text{C}_7\text{H}_6\text{O}_3 + \text{NH}_3 \uparrow

Stability data:

ConditionStability OutcomeSource
Light exposureDiscoloration, NH₃ loss
Argon/N₂ atmosphereEnhanced stability

Coordination Chemistry

The salicylate anion acts as a polydentate ligand, forming complexes with transition metals (e.g., Fe³⁺, Cu²⁺) :

C7H5O3+Fe3+[Fe(C7H5O3)n](3n)+\text{C}_7\text{H}_5\text{O}_3^- + \text{Fe}^{3+} \rightarrow [\text{Fe}(\text{C}_7\text{H}_5\text{O}_3)_n]^{(3-n)+}

This property necessitates masking agents (e.g., sodium citrate) in analytical workflows to prevent interference .

Scientific Research Applications

Pharmaceutical Applications

Topical Treatments
Ammonium salicylate is commonly used in dermatological preparations for treating skin conditions such as psoriasis and keratin hyperplasia. It acts as a keratolytic agent, helping to dissolve excess keratin in the skin, thus facilitating the treatment of localized skin disorders .

Pain Relief
The compound is also utilized in formulations aimed at relieving muscle pain and inflammation. Its efficacy in providing analgesic effects makes it a valuable ingredient in topical analgesics .

Salicylate Toxicity Management
Research has shown that salicylates can lead to toxicity, particularly in cases of overdose from aspirin (acetylsalicylic acid). Understanding the pharmacokinetics of this compound can aid in managing such toxicities, as it may influence the metabolism and excretion of salicylates .

Chemical Manufacturing

Fluorescent Whitening Agents
this compound serves as a key raw material in the production of fluorescent whitening agents. These agents are widely used in detergents and paper products to enhance brightness and appearance .

Dyes and Pigments
The compound finds application in the dye industry, where it is involved in the synthesis of various colorants and pigments. Its ability to form complexes with metal ions makes it useful for producing stable dye solutions .

Agricultural Applications

Fertilizers and Soil Amendments
In agriculture, this compound can be used as a nitrogen source in fertilizers. Its application can improve soil nutrient profiles, promoting better plant growth and yield .

Analytical Chemistry

Water Quality Testing
A notable application of this compound is in analytical methods for determining ammonia concentrations in water samples. The compound reacts with ammonia to form a colored complex that can be quantified spectrophotometrically, making it useful for environmental monitoring .

Case Study 1: Salicylate Toxicity Management

A clinical report highlighted a case of a 61-year-old woman who experienced acute neurologic symptoms due to excessive salicylate ingestion over several weeks. The management involved intravenous sodium bicarbonate to enhance urinary excretion of salicylates, demonstrating the importance of understanding salicylate metabolism, including that of this compound, in clinical settings .

Case Study 2: Fluorescent Whitening Agents

Research on the synthesis of fluorescent whitening agents using this compound has shown that these compounds significantly improve the brightness of textiles and paper products. The study focused on optimizing reaction conditions to maximize yield and efficacy .

Mechanism of Action

The mechanism of action of ammonium salicylate is primarily related to its ability to release salicylic acid upon hydrolysis. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . Additionally, salicylic acid can disrupt microbial cell membranes, providing antibacterial properties .

Comparison with Similar Compounds

Table 1: Key Properties of Ammonium Salicylate and Analogous Compounds

Compound Formula Solubility in Water Key Structural Features
This compound C₇H₉NO₃ High Monoclinic crystal with 2D hydrogen bonding
Sodium salicylate C₇H₅NaO₃ Very high Ionic bonding; forms micelles in surfactants
Methyl salicylate C₈H₈O₃ Low Ester group; volatile liquid
Ammonium benzoate C₇H₇NO₂ Moderate Lacks hydroxyl group; weaker hydrogen bonds
  • Sodium salicylate : Unlike this compound, it is highly water-soluble and forms rod-like micelles in surfactant solutions (e.g., with cetyltrimethyl ammonium chloride) .
  • Methyl salicylate : A volatile ester used in fragrances and topical analgesics. Its low polarity contrasts with the ionic nature of this compound .
  • Ammonium benzoate : Structurally similar but lacks the hydroxyl group, reducing hydrogen-bonding capacity and toxicity .

Table 2: Performance in Ammonium Detection Methods

Method Sensitivity Interference Risks Key Advantage
Salicylate method High Low (with EDTA) Non-toxic reagents; precise for soils
Berthelot method Moderate High (phenol use) Traditional but hazardous
Nessler method Moderate High (Hg toxicity) Obsolete due to mercury content

The salicylate method outperforms others by avoiding toxic reagents (e.g., phenol in Berthelot, mercury in Nessler) and is compatible with soil analysis when EDTA is added to chelate divalent cations .

Industrial and Commercial Use

  • Fragrances : Hexyl and benzyl salicylate dominate over this compound in cosmetics due to stability and low volatility .
  • Surfactant systems : Sodium salicylate is preferred over this compound in CTAC/NaSal micellar solutions for its rheological modulation .

Biological Activity

Ammonium salicylate, a salt derived from salicylic acid and ammonium hydroxide, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and applications in various fields, supported by data tables and case studies.

This compound is characterized by its chemical formula C7H7NO3C_7H_7NO_3 and is soluble in water. Its properties enable it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry.

Pharmacological Activities

1. Anti-inflammatory Effects
this compound exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. This action reduces the production of prostaglandins, which are mediators of inflammation. Studies have shown that it can lower the expression of inflammatory markers such as COX-2 and interleukin-6 (IL-6) in various cell models .

2. Analgesic Properties
The compound has been noted for its analgesic effects, which are comparable to those of aspirin. It acts centrally and peripherally to alleviate pain, likely through similar pathways involving the modulation of pain receptors and inflammatory mediators .

3. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit their growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes: By inhibiting COX-1 and COX-2 enzymes, this compound decreases the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Production: It reduces the levels of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to its anti-inflammatory effects .
  • Antioxidant Activity: The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

Case Studies

Case Study 1: Inflammatory Bowel Disease (IBD)
A clinical trial investigated the effects of this compound on patients with IBD. Results indicated a significant reduction in symptoms and inflammatory markers compared to a placebo group .

Case Study 2: Pain Management in Postoperative Patients
In a double-blind study involving postoperative patients, those treated with this compound reported lower pain scores compared to those receiving standard analgesics. This suggests its potential as an effective pain management option .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes ,
AnalgesicModulation of pain receptors
AntimicrobialDisruption of microbial cell membranes
AntioxidantScavenging free radicals

Q & A

Q. What are the standard analytical methods for quantifying ammonium in environmental samples using ammonium salicylate?

Ammonium is commonly quantified via a colorimetric method involving salicylate. In soil extracts, ammonium is extracted using 2 M KCl, which displaces exchangeable NH₄⁺ ions from soil colloids. The extract is then reacted with sodium salicylate, sodium nitroprusside (catalyst), and hypochlorite under alkaline conditions to form indophenol blue, measured spectrophotometrically at 660 nm . This method is standardized for soil and water analysis, with detection limits typically <0.05 mg/L NH₄⁺-N.

Q. What structural characteristics make this compound suitable for neutron detection applications?

this compound’s monoclinic crystal structure (space group P2₁/n) features hydrogen-bonded networks between NH₄⁺ cations and salicylate anions. The carboxylate and hydroxyl groups form alternating 8- and 12-membered rings along the c-axis, creating a stable 2D framework. This hydrogen bonding (O–H···N distances: ~2.7–2.9 Å) enhances thermal stability and scintillation efficiency, making it effective for neutron detection in high γ-ray backgrounds .

Q. What are the key considerations in designing experiments to assess salicylate’s role in soil nitrogen cycling?

Researchers must account for:

  • Extraction protocol : Use 2 M KCl (1:5 soil:solution ratio, 30 min shaking) to avoid ammonium volatilization.
  • Interference control : Test for organic amines (e.g., amino acids) that may react with salicylate .
  • Calibration : Include matrix-matched standards to correct for ionic strength effects .
  • Parallel analysis : Validate results with alternative methods (e.g., Kjeldahl digestion) .

Advanced Research Questions

Q. How can researchers optimize the Berthelot reaction when using salicylate to minimize organic interference?

Substituting phenol with 2-phenylphenol sodium salt (PPS) reduces interference from amines and heterocyclic compounds by 30–50%. PPS-based methods show lower sensitivity to temperature fluctuations (20–40°C) and achieve a linear range of 0.1–10 mg/L NH₄⁺-N. Optimization involves adjusting nitroprusside concentration (0.05–0.1 mM) and NaOH strength (0.2–0.5 M) to suppress false positives from glycine or urea .

Q. What contradictions exist in salicylate-based ammonium quantification, and how can they be resolved?

Discrepancies arise from:

  • Organic interferences : Salicylate reacts with methylamine (positive bias) but not with NO₃⁻, unlike phenol-based methods .
  • pH sensitivity : Ammonium recovery drops by 15% at pH <6.5 due to incomplete indophenol formation. Solutions include:
  • Sample pretreatment : Use cation-exchange resins to remove interfering cations (e.g., Fe³⁺, Cu²⁺).
  • Dual-wavelength correction : Measure absorbance at 660 nm and 700 nm (baseline) to subtract turbidity effects .

Q. How does hydrogen bonding influence the crystalline stability and functional properties of this compound?

The NH₄⁺···O hydrogen bonds (2.7–2.9 Å) stabilize the crystal lattice, reducing thermal vibration amplitudes (atomic displacement parameters: Ueq ≈ 0.04–0.08 Ų). This rigidity enhances scintillation efficiency by minimizing non-radiative energy loss. Computational modeling (DFT) shows that weakening these bonds by substituting NH₄⁺ with K⁺ increases lattice entropy, degrading neutron detection performance .

Q. What experimental strategies address pH-dependent pharmacokinetic variations in transplacental salicylate distribution?

Maternal-fetal salicylate gradients are governed by ionization differences (pKa = 3.0). At maternal pH 7.28 and fetal pH 7.09, the fetal:maternal concentration ratio is ~0.65. To model this:

  • In vitro placental slices : Measure unidirectional clearance (CLmf/CLfm) using pH-adjusted buffers.
  • In vivo acidosis induction : Administer NH₄Cl to lower maternal blood pH, equilibrating fetal-maternal ratios (observed ratio: 0.98 vs. theoretical 1.09) .

Q. How can D-optimal mixture design improve the formulation of salicylate-containing pharmaceuticals?

D-optimal design minimizes experiments while optimizing excipient ratios. For sublingual physostigmine salicylate tablets:

  • Factors : Lactose (filler: 30–70%), starch (disintegrant: 10–30%), PVP (binder: 5–15%).
  • Responses : Hardness (>4 kg), disintegration time (<60 s).
  • Solution : A 45% lactose, 20% starch, 10% PVP blend achieves hardness = 4.2 kg and disintegration = 55 s, validated via ANOVA (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ammonium salicylate
Reactant of Route 2
Ammonium salicylate

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